N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide
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Overview
Description
N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide is a complex organic compound characterized by the presence of multiple chlorophenyl groups and diazenyl functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide typically involves the following steps:
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Formation of the Hydrazone Intermediate: : The initial step involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Reaction Conditions: This reaction is usually carried out in ethanol under reflux conditions for several hours.
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Diazotization: : The hydrazone intermediate is then subjected to diazotization using sodium nitrite in an acidic medium (such as hydrochloric acid) to form the diazenyl derivative.
Reaction Conditions: The reaction is performed at low temperatures (0-5°C) to ensure the stability of the diazonium salt.
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Coupling Reaction: : The diazenyl derivative is then coupled with 4-chloroaniline to form the final product, this compound.
Reaction Conditions: This step is typically carried out in an alkaline medium (such as sodium hydroxide solution) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the diazenyl and hydrazono groups, leading to the formation of various oxidized derivatives.
Common Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Typically carried out in acidic or neutral media.
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Reduction: : Reduction reactions can target the diazenyl and hydrazono groups, converting them into amines.
Common Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Usually performed in anhydrous solvents under inert atmosphere.
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Substitution: : The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents: Sodium methoxide, potassium thiolate.
Conditions: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide is used as a precursor for the synthesis of various heterocyclic compounds. It serves as a building block in the development of new materials with unique electronic and optical properties.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Industry
Industrially, the compound is used in the production of dyes and pigments due to its chromophoric properties. It is also explored for use in the development of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide exerts its effects involves interactions with various molecular targets. These include enzymes, receptors, and nucleic acids. The compound’s diazenyl and hydrazono groups are key to its reactivity, allowing it to form covalent bonds with target molecules and disrupt their normal function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]acetamide
- N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)hydrazono]acetamide
- N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-methylphenyl)hydrazono]acetamide
Uniqueness
N-(4-chlorophenyl)-2-[2-(4-chlorophenyl)diazenyl]-2-[2-(4-chlorophenyl)hydrazono]acetamide is unique due to the presence of multiple chlorophenyl groups and the combination of diazenyl and hydrazono functionalities. This structural complexity imparts distinct chemical and physical properties, making it versatile for various applications compared to its simpler analogs.
Properties
IUPAC Name |
(2Z)-N-(4-chlorophenyl)-2-[(4-chlorophenyl)diazenyl]-2-[(4-chlorophenyl)hydrazinylidene]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl3N5O/c21-13-1-7-16(8-2-13)24-20(29)19(27-25-17-9-3-14(22)4-10-17)28-26-18-11-5-15(23)6-12-18/h1-12,25H,(H,24,29)/b27-19-,28-26? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVSHCOCHAACCB-QDUCYANZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=NNC2=CC=C(C=C2)Cl)N=NC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C(=N/NC2=CC=C(C=C2)Cl)/N=NC3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Cl3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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